molecular formula C8H10O5 B14664495 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid CAS No. 49629-93-8

7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid

Cat. No.: B14664495
CAS No.: 49629-93-8
M. Wt: 186.16 g/mol
InChI Key: SDUZNEIVCAVWSH-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]heptane-3,4-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the reaction of tetrahydrophthalic acid diallyl ester with specific reagents to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar catalytic hydrogenation and isomerization steps, optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions vary widely but can include different oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. The oxirane ring is highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways and lead to various biological effects .

Comparison with Similar Compounds

  • Cyclohexane, 1,2-epoxy-
  • Cyclohexene epoxide
  • Cyclohexene oxide
  • Cyclohexene 1-oxide
  • Cyclohexylene oxide
  • Tetramethyleneoxirane
  • 1,2-Cyclohexene oxide
  • 1,2-Epoxycyclohexane

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c9-7(10)3-1-5-6(13-5)2-4(3)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUZNEIVCAVWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2C1O2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621427
Record name 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49629-93-8
Record name 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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